Doxylamine, (S)-
Description
Structural and Stereochemical Context of Doxylamine (B195884)
Doxylamine, with the IUPAC name N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine, possesses a single chiral center. nih.gov This stereocenter is located at the carbon atom bonded to four different groups: a phenyl group, a pyridin-2-yl group, an ethoxy-ethanamine group, and a methyl group. researchgate.net The presence of this chiral carbon means that doxylamine exists as a pair of enantiomers: (S)-Doxylamine and (R)-Doxylamine. google.com These molecules are identical in their chemical formula (C₁₇H₂₂N₂O) and connectivity but differ in their three-dimensional arrangement. nih.govnih.gov This difference in spatial configuration, known as chirality, is a fundamental property that leads to distinct physical and biological characteristics. numberanalytics.com The molecule is a member of the pyridines and is a tertiary amine. nih.gov
Table 1: Chemical Properties of Doxylamine
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O |
| Molar Mass | 270.37 g/mol |
| IUPAC Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-ylethoxy)]ethanamine |
| CAS Number | 469-21-6 |
| Chiral Centers | 1 |
Historical Development of Doxylamine's Chemical Identity
Doxylamine was first reported in the late 1940s, specifically in 1948 or 1949, as a new antihistaminic agent. wikipedia.orgindexcopernicus.com Initially, and for many decades following its discovery, doxylamine was produced and utilized as a racemic mixture. jopcr.comresearchgate.net The combination of doxylamine and pyridoxine (B80251) (vitamin B6) was first introduced to the US market in 1956. wikipedia.org The significance of its chiral nature and the distinct properties of its individual enantiomers became a subject of focused research much later. A key development in understanding its chemical identity was the resolution of the racemic mixture into its separate enantiomers. One method for this resolution involves diastereomeric salt formation using L(+)-tartaric acid in methanol (B129727), followed by crystallization. jopcr.com This allowed for the isolation and individual study of (S)-Doxylamine and (R)-Doxylamine, revealing that they possess different quantitative antihistaminic activities. google.com
Importance of Enantiopurity in Chemical Synthesis and Characterization
The study of single enantiomers, or enantiopure compounds, is a cornerstone of modern pharmaceutical development. americanpharmaceuticalreview.com Chirality is a critical factor because enantiomers of the same drug can exhibit significant differences in their biological activity, potency, and metabolic pathways. jopcr.comresearchgate.net Biological systems, such as enzymes and receptors, are themselves chiral, creating an environment where they can interact differently with each enantiomer. americanpharmaceuticalreview.com Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to undesirable effects. chiralpedia.com
Regulatory agencies like the U.S. Food and Drug Administration (FDA) now require that all chiral bioactive drug molecules be isolated and tested for efficacy and safety as single, pure enantiomers wherever possible. researchgate.netnumberanalytics.com This shift emphasizes the need for enantiomeric purity to optimize therapeutic outcomes. americanpharmaceuticalreview.com In the case of doxylamine, studies have shown that the R(+)-enantiomer possesses higher antihistaminic activity compared to the S(–)-isomer. jopcr.com The development of methods to resolve, characterize, and quantify individual enantiomers is therefore essential for both manufacturing processes and for a deeper understanding of the molecule's structure-activity relationship. nih.gov
Overview of Advanced Chemical Research Paradigms for Complex Organic Molecules
The analysis and separation of enantiomers like (S)-Doxylamine from a racemic mixture require sophisticated analytical techniques. Chiral chromatography is the most widely used method for this purpose. wikipedia.org
High-Performance Liquid Chromatography (HPLC): This has become the standard for chiral analysis, particularly through the use of chiral stationary phases (CSPs). CSPs contain a chiral selector that interacts differently with each enantiomer, leading to their separation. americanpharmaceuticalreview.com A selective chiral ultra-fast liquid chromatography (UFLC-DAD) method has been specifically developed and validated to separate and quantify the enantiomers of doxylamine. researchgate.net This method utilizes a cellulose (B213188) Tris (4-chloro,3-methylphenylcarbamate) column for separation. researchgate.net
Capillary Electrophoresis (CE): This is another powerful technique for enantiomeric determination, offering high resolution and sensitivity. americanpharmaceuticalreview.com
Mass Spectrometry (MS): While not inherently chiral, MS can be coupled with chiral separation techniques like GC, LC, and CE for detection and quantification. acs.org Recent advancements have explored direct chiral analysis by MS using chiral reference compounds and derivatization reagents to create diastereomeric complexes that can be distinguished. acs.org
Spectroscopic and Spectrometric Characterization: Once isolated, enantiomers are characterized using various methods. Optical rotation measurements can clearly differentiate between enantiomers. jopcr.com Other techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are used to confirm the structural integrity and purity of the isolated enantiomer. jopcr.com
These advanced paradigms are crucial for ensuring the enantiomeric purity of chemical substances and for conducting detailed investigations into the unique properties of individual stereoisomers like (S)-Doxylamine. nih.gov
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. |
|---|---|
CAS No. |
76210-47-4 |
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(1S)-1-phenyl-1-pyridin-2-ylethoxy]ethanamine |
InChI |
InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3/t17-/m0/s1 |
InChI Key |
HCFDWZZGGLSKEP-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C |
boiling_point |
279 to 286 °F at 0.5 mmHg (NTP, 1992) 137-141 °C @ 0.5 MM HG |
Color/Form |
LIQ |
melting_point |
25 °C CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ |
physical_description |
Doxylamine is a clear colorless liquid. (NTP, 1992) Solid |
solubility |
1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/ Soluble in acids. |
vapor_pressure |
Slightly volatile |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of S Doxylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of (S)-Doxylamine in both solution and solid states. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the comprehensive assembly of its molecular structure.
High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer a fundamental overview of the chemical environment of each proton and carbon atom in the (S)-Doxylamine molecule. The number of signals, their chemical shifts (δ), multiplicity, and integration provide the initial data for structural assignment.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals by revealing correlations between different nuclei. researchgate.net
Correlation SpectroscopY (COSY) establishes proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. This technique is instrumental in identifying adjacent protons, such as those within the phenyl and pyridine (B92270) rings and along the ethylamino chain of (S)-Doxylamine. youtube.com
Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). youtube.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range correlations between protons and carbons, typically over two to four bonds. youtube.com This is vital for identifying and connecting molecular fragments, particularly around quaternary carbons (like the chiral center of doxylamine) which are not visible in HSQC spectra.
Nuclear Overhauser Effect SpectroscopY (NOESY) identifies protons that are close in space, irrespective of their bonding connectivity. These through-space correlations are critical for determining the stereochemistry and preferred conformation of the molecule in solution. harvard.edu
| Position/Group | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| -CH₃ (chiral center) | ~1.98 (s, 3H) | ~23.76 |
| -N(CH₃)₂ | ~2.27 (s, 6H) | ~45.91 |
| -CH₂-N | ~2.59 (m, 2H) | ~59.39 |
| -O-CH₂- | ~3.41 (m, 2H) | ~61.11 |
| Aromatic/Heteroaromatic | ~7.09-7.61 (m, 8H) | ~120.77, 121.50, 126.21, 126.62, 127.84, 136.17, 145.55 |
| Pyridine C-H (ortho to N) | ~8.51 (m, 1H) | ~148.17 |
| Quaternary Carbon (Chiral Center) | - | ~81.81 |
Note: Data is derived from literature on doxylamine succinate (B1194679) in CDCl₃ and serves as a representative example. Actual shifts may vary with solvent and specific salt form.
Conformational Analysis via NMR
The conformational flexibility of (S)-Doxylamine in solution can be investigated using advanced NMR techniques, often in combination with computational modeling. nih.govauremn.org.brrsc.org Experiments that measure Nuclear Overhauser Effects (NOEs), such as NOESY or its rotating-frame equivalent (ROESY), provide distance restraints between protons that are spatially close, offering insights into the molecule's three-dimensional structure and preferred orientation of its constituent parts, such as the phenyl and pyridine rings.
A study on doxylamine succinate utilizing variable-temperature NMR, 2D ¹H-¹H double quantum filtered correlation experiments (DQF-COSY), and 2D rotating frame NOE (ROESY) experiments provided significant insight into its dynamic structure. nih.gov At room temperature, the acidic protons were found to be in an intermediate exchange state. However, at lower temperatures (below -30°C), distinct signals emerged. The 2D experiments at -55°C confirmed that protonation occurs at the dimethylamine (B145610) nitrogen, a key detail for understanding its solution-state behavior. nih.gov
Solid-State NMR for Crystalline Forms
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the molecular structure, conformation, and packing of (S)-Doxylamine in its crystalline or amorphous solid forms. emory.edu Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. emory.edu
Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), ssNMR can provide high-resolution spectra of ¹³C and other nuclei. These spectra are highly sensitive to the local environment, meaning that different crystalline forms (polymorphs) or the presence of chiral impurities can be identified and characterized. nih.govmdpi.com ssNMR can distinguish between enantiopure and racemic crystalline phases, which is often impossible in solution. mdpi.comresearchgate.net While specific ssNMR studies on (S)-Doxylamine are not widely published, the methodology is ideally suited to probe intermolecular interactions, confirm the conformation adopted in the crystal lattice, and characterize different solid forms that may arise during manufacturing.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the characterization of (S)-Doxylamine, providing information on its molecular weight, elemental composition, and structural features through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is fundamental for determining its elemental formula. thermofisher.comyoutube.com For (S)-Doxylamine, the neutral molecule has a chemical formula of C₁₇H₂₂N₂O.
Monoisotopic Mass (Calculated): 270.17321 Da nih.gov
Using soft ionization techniques like Electrospray Ionization (ESI), (S)-Doxylamine is typically observed as the protonated molecule, [M+H]⁺, with an expected m/z of approximately 271.181. HRMS can measure this value to within a few parts per million (ppm), allowing for the unambiguous confirmation of the elemental formula C₁₇H₂₃N₂O⁺ and distinguishing it from any other combination of atoms with the same nominal mass.
Fragmentation Pathways and Structural Elucidation
Tandem mass spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion, providing strong evidence for its molecular structure. nih.gov For (S)-Doxylamine, the protonated molecule ([M+H]⁺, m/z 271.2) is subjected to collision-induced dissociation (CID) to generate a characteristic pattern of product ions. The fragmentation is dictated by the molecule's structure, particularly the ether linkage and the tertiary amine, which are common sites for cleavage. miamioh.edu
A primary and widely reported fragmentation pathway involves the cleavage of the C-O bond of the ether. researchgate.netnih.gov
m/z 271.2 → m/z 182.1 : This major transition corresponds to the neutral loss of the 2-(dimethylamino)ethoxy moiety (C₅H₁₂NO, mass 89.09 Da). The resulting stable product ion at m/z 182.1 is the [C(CH₃)(Ph)(Py)]⁺ cation, which contains the chiral center. This specific fragmentation is often used for the highly selective quantification of doxylamine in complex matrices. researchgate.netnih.gov
Other significant fragments can be observed depending on the ionization method (e.g., Electron Ionization - EI) and collision energy. nist.gov
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Structure of Fragment | Method |
|---|---|---|---|
| 271.2 ([M+H]⁺) | 182.1 | [C(CH₃)(C₆H₅)(C₅H₄N)]⁺ | ESI-MS/MS |
| 270.2 ([M]⁺˙) | 167.1 | [M - C₅H₁₁NO]⁺˙ | EI-MS |
| 270.2 ([M]⁺˙) | 71.1 | [CH₂=N(CH₃)₂]⁺ | EI-MS |
| 270.2 ([M]⁺˙) | 58.1 | [CH₂=CH-N(CH₃)₂]⁺˙ | EI-MS |
Note: m/z values are monoisotopic. The fragments observed under EI conditions often result from more complex rearrangements and cleavages compared to the softer ESI method.
LC-MS and GC-MS Coupling for Purity Assessment
The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) offers unparalleled sensitivity and specificity for the assessment of (S)-Doxylamine purity. These hyphenated techniques are instrumental in the separation, identification, and quantification of the main compound and any potential impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone in pharmaceutical impurity profiling due to its applicability to a wide range of compounds, including those that are non-volatile or thermally labile. For the analysis of (S)-Doxylamine, a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a mass spectrometer is typically employed. A study detailing a stability-indicating RP-HPLC method for doxylamine impurity profiling highlights the robustness of this approach impactfactor.org. Such methods often utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol (B129727), to achieve optimal separation of doxylamine from its degradation products and synthesis-related impurities.
The mass spectrometer, often a tandem mass spectrometer (MS/MS), provides definitive identification of the eluted compounds. For doxylamine, electrospray ionization (ESI) in the positive ion mode is effective. Quantification is typically achieved using multiple reaction monitoring (MRM), which offers high selectivity and sensitivity. A validated LC-MS/MS method for the determination of doxylamine in human plasma utilized MRM transitions of m/z 271.0→182.0 for doxylamine nih.gov. This same principle is applied to purity testing, where known and unknown impurities can be monitored and quantified at very low levels. The identification of metabolites such as doxylamine N-oxide, N-desmethyldoxylamine, and N,N-didesmethyldoxylamine through LC-MS techniques further demonstrates the power of this method for structural elucidation of related substances chromatographyonline.comnih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile impurities that may be present in the (S)-Doxylamine drug substance. While doxylamine itself can be analyzed by GC, the technique is particularly useful for identifying residual solvents and certain synthesis byproducts researchgate.net. Prior to analysis, derivatization of (S)-Doxylamine may be necessary to improve its volatility and chromatographic behavior. The GC is equipped with a capillary column, such as a 5% phenyl-methylpolysiloxane, and a temperature program is used to separate the analytes. The mass spectrometer, operating in electron ionization (EI) mode, provides characteristic fragmentation patterns that serve as a fingerprint for each compound, allowing for unambiguous identification through library matching and spectral interpretation. High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide elemental composition of unknown impurities, further aiding in their structural elucidation thermofisher.com.
The coupling of both LC-MS and GC-MS provides a comprehensive purity profile of (S)-Doxylamine, ensuring that all potential organic impurities, whether volatile or non-volatile, are detected and controlled.
Table 1: Exemplary LC-MS and GC-MS Parameters for (S)-Doxylamine Purity Assessment
| Parameter | LC-MS | GC-MS |
| Chromatography | ||
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Gradient of water with 0.1% formic acid and acetonitrile | Helium |
| Flow Rate | 0.3 mL/min | 1.0 mL/min |
| Temperature | 40 °C | Temperature programmed (e.g., 70 °C to 320 °C) |
| Mass Spectrometry | ||
| Ionization | Electrospray (ESI), Positive Mode | Electron Ionization (EI) |
| Detection | Tandem MS (MS/MS) | Quadrupole or Time-of-Flight (TOF) |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Full Scan |
Vibrational Spectroscopy: Infrared (IR) and Raman
Functional Group Identification and Band Assignments
The infrared spectrum of a molecule is unique and provides a "fingerprint" based on the vibrational frequencies of its chemical bonds. For (S)-Doxylamine, the IR spectrum reveals characteristic absorptions corresponding to its various functional groups. A study on the FT-IR determination of doxylamine succinate identified key spectral regions for analysis nih.gov. Density Functional Theory (DFT) calculations have also been employed to compute the vibrational wavenumbers of doxylamine succinate, aiding in the precise assignment of these bands researchgate.net.
Key Infrared Absorption Bands for (S)-Doxylamine:
C-H Stretching (Aromatic and Aliphatic): The region around 3000 cm⁻¹ will exhibit bands corresponding to the C-H stretching vibrations of the phenyl and pyridyl rings, as well as the aliphatic ethyl and methyl groups.
C-O Stretching (Ether): A strong absorption band, characteristic of the C-O-C ether linkage, is expected in the region of 1250-1000 cm⁻¹.
C=C and C=N Stretching (Aromatic Rings): The vibrations of the carbon-carbon bonds within the phenyl and pyridyl rings typically appear in the 1600-1450 cm⁻¹ region.
C-N Stretching (Tertiary Amine): The stretching vibration of the C-N bond of the dimethylamino group is expected in the 1250-1020 cm⁻¹ range.
Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. This often results in different relative intensities for the same vibrational modes in the two techniques.
Table 2: Tentative Vibrational Band Assignments for (S)-Doxylamine
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3050 | C-H Stretch | Aromatic (Phenyl, Pyridyl) |
| ~2950 | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1600-1450 | C=C / C=N Stretch | Aromatic Rings |
| ~1485-1462 | C-H Bend | Aliphatic (CH₂, CH₃) |
| ~1250-1000 | C-O Stretch | Ether |
| ~1250-1020 | C-N Stretch | Tertiary Amine |
Polymorph Discrimination using Vibrational Spectroscopy
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a drug can exhibit different physicochemical properties, which can impact its performance. Both IR and Raman spectroscopy are sensitive to changes in the crystal lattice and molecular conformation, making them valuable tools for polymorph discrimination spectroscopyonline.comalfatestlab.com.
While specific studies on the polymorphism of (S)-Doxylamine are not extensively detailed in readily available literature, the principles of using vibrational spectroscopy for this purpose are well-established. Differences in the crystal packing and molecular conformation between polymorphs will lead to subtle but measurable shifts in the positions and intensities of the vibrational bands. The low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) is particularly sensitive to lattice vibrations and can often provide a clear distinction between different polymorphic forms nih.govcoherent.com.
For (S)-Doxylamine, analysis of the fingerprint region in both IR and Raman spectra, along with the low-frequency Raman region, would be crucial for identifying and differentiating potential polymorphs. This would involve comparing the spectra of different batches or samples prepared under various crystallization conditions to a reference spectrum of the desired polymorphic form.
Chiroptical Spectroscopy
Chiroptical spectroscopy techniques are essential for the characterization of chiral molecules like (S)-Doxylamine. These methods are uniquely sensitive to the three-dimensional arrangement of atoms and are therefore indispensable for confirming the enantiomeric purity and absolute configuration of the molecule.
Circular Dichroism (CD) for Enantiomeric Purity and Absolute Configuration Confirmation
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule libretexts.org. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This property makes CD an excellent tool for assessing the enantiomeric purity of (S)-Doxylamine. The presence of the R-(+)-enantiomer as an impurity would result in a decrease in the magnitude of the CD signal of the (S)-enantiomer. By comparing the CD spectrum of a sample to that of a pure (S)-Doxylamine standard, the enantiomeric excess can be determined nih.govresearchgate.net.
Furthermore, CD spectroscopy can be used to confirm the absolute configuration of (S)-Doxylamine. This is often achieved by comparing the experimentally measured CD spectrum to a spectrum predicted by theoretical calculations, such as time-dependent density functional theory (TD-DFT). A good correlation between the experimental and the calculated spectrum for the S-configuration would provide strong evidence for the correct absolute stereochemistry.
Optical Rotatory Dispersion (ORD) Studies
Optical rotatory dispersion (ORD) is the measurement of the change in optical rotation of a chiral substance with the wavelength of light kud.ac.inlibretexts.org. The resulting ORD curve is characteristic of the molecule's stereochemistry. For a chiral molecule like (S)-Doxylamine, the ORD spectrum provides information about its absolute configuration. A study on doxylamine isomers has shown that the enantiomers have different and stereoselectively quantitative histamine-antagonistic activity, with the (+)-enantiomer being more potent google.com. This highlights the importance of controlling the stereochemistry, and ORD is a fundamental technique for this purpose.
The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is highly sensitive to the stereochemical environment of the chromophore. By analyzing the sign and shape of the Cotton effect in the ORD spectrum of (S)-Doxylamine and comparing it to established rules or to the spectra of related compounds with known absolute configurations, the stereochemistry can be confirmed libretexts.orgnih.gov.
Table 3: Chiroptical Techniques for (S)-Doxylamine Characterization
| Technique | Principle | Application for (S)-Doxylamine |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | - Determination of enantiomeric purity. - Confirmation of absolute configuration by comparison with theoretical spectra. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. | - Confirmation of absolute configuration. - Characterization of stereochemistry through analysis of the Cotton effect. |
Computational Chemistry and Theoretical Studies of S Doxylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.
The electronic structure of doxylamine (B195884) has been investigated using DFT calculations at the B3LYP/6-31++G(d,p) level of theory. researchgate.net This level of theory provides a robust description of the molecule's electronic distribution. Key to understanding its reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comossila.comwikipedia.org
The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the lowest energy orbital that can accept an electron, highlighting electrophilic regions. ossila.com For doxylamine, the energy of these orbitals and the resulting HOMO-LUMO energy gap are critical indicators of its chemical reactivity and kinetic stability. researchgate.netresearchgate.net A study on doxylamine calculated these values, providing insight into its electronic behavior. researchgate.net
Table 1: Frontier Molecular Orbital Energies of Doxylamine
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.95 |
| LUMO | 0.45 |
| Energy Gap (ΔE) | 9.40 |
Data sourced from a DFT/B3LYP/6-31++G(d,p) level of theory calculation. researchgate.net
The significant energy gap suggests that doxylamine is a relatively stable molecule. researchgate.net The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electron donation and acceptance, which is crucial for understanding its interactions with biological targets.
Doxylamine is a flexible molecule with several rotatable bonds, leading to a complex energetic landscape with multiple possible conformations. Conformational analysis is essential to identify the most stable, low-energy structures that the molecule is likely to adopt.
A conformational analysis of doxylamine was performed using the semi-empirical PM3 method, which identified six stable conformations. researchgate.net The lowest energy conformer from this analysis was then subjected to a more rigorous geometry optimization using DFT at the B3LYP/6-31++G(d,p) level to determine the most stable three-dimensional structure. researchgate.net This lowest energy conformation represents the most probable structure of the molecule in a gaseous state and serves as the basis for further computational analysis.
Theoretical vibrational frequency calculations are a valuable tool for interpreting and predicting experimental infrared (IR) and Raman spectra. These calculations can confirm the optimized molecular structure as a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the assignment of specific vibrational modes to the observed spectral bands. researchgate.netresearchgate.net
For doxylamine, vibrational wavenumbers were computed using the DFT/B3LYP/6-31++G(d,p) level of theory. researchgate.net The calculated frequencies can be compared with experimental data to validate the computational model. Theoretical spectra provide a detailed picture of the molecule's vibrational modes, including stretching, bending, and torsional motions of its constituent atoms and functional groups. researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. osti.gov This is particularly important for understanding how a flexible molecule like doxylamine behaves in different environments and how it interacts with other molecules.
The conformational flexibility of a molecule can be significantly influenced by its environment, such as in the gas phase versus in a solvent. MD simulations can model these environmental effects explicitly. For doxylamine, understanding its flexibility is key to comprehending how it adapts its shape to fit into a biological receptor site.
A molecular dynamics simulation of doxylamine was conducted for 125 nanoseconds to investigate its stability and interactions within the binding site of a biological target (in this case, the spike receptor-binding domain of SARS-CoV-2). researchgate.net Such simulations track the movements of every atom in the system, providing a detailed view of the molecule's conformational changes and the stability of its interactions over time. This type of analysis is crucial for verifying the stability of predicted binding poses from molecular docking studies. researchgate.net
The solvent environment plays a critical role in determining the structure, stability, and reactivity of a molecule. Computational models can account for solvent effects in two primary ways: explicitly, by including individual solvent molecules in the simulation, or implicitly, by representing the solvent as a continuous medium with specific dielectric properties. researchgate.netnih.govnumberanalytics.comnih.gov
In the context of the 125 ns MD simulation of doxylamine, an explicit solvent model (water) was used to create a realistic physiological environment for the protein-ligand complex. researchgate.netresearchgate.net This approach allows for the detailed study of specific hydrogen bonds and other interactions between doxylamine and the surrounding water molecules, as well as with the receptor. The choice of solvent model is critical for accurately simulating the behavior of the molecule in a biological context. nih.govchemrxiv.org
Density Functional Theory (DFT) Applications
Density Functional Theory has become a principal method for studying the quantum mechanical properties of molecules. For doxylamine, DFT calculations have been utilized to determine its most stable conformation, thermochemical parameters, and to predict its spectroscopic characteristics.
While specific thermochemical parameters for (S)-Doxylamine are not detailed in the available literature, DFT calculations on doxylamine succinate (B1194679) have provided insights into its solvation free energy in different solvents. researchgate.net These calculations are crucial for understanding how the molecule interacts with its environment.
Table 1: Calculated Solvation Free Energy of Doxylamine Succinate in Various Solvents
| Solvent | Solvation Free Energy (eV/mol) |
|---|---|
| Water | -10.67 researchgate.net |
| Methanol (B129727) | -10.95 researchgate.net |
| DMSO | -10.61 researchgate.net |
This interactive table provides data on the calculated solvation free energy of doxylamine succinate.
DFT is also a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model.
Infrared (IR) Frequencies: Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR spectra. For doxylamine succinate, vibrational wavenumbers have been computed using the DFT/B3LYP/6-31++G(d,p) level of theory. researchgate.net These calculations help in understanding the vibrational modes of the molecule, which are associated with specific chemical bonds and functional groups. Experimental FT-IR methods have identified characteristic peaks for doxylamine succinate in the regions of 1730-1710 cm⁻¹ and 1485-1462 cm⁻¹.
NMR Chemical Shifts: While specific DFT predictions of NMR chemical shifts for (S)-Doxylamine are not prominently featured in the reviewed literature, the general approach involves using methods like the Gauge-Including Atomic Orbital (GIAO) method. This method has been successfully applied to other similar molecules to calculate ¹H and ¹³C NMR chemical shifts, showing good correlation with experimental data. researchgate.net Experimental NMR data for resolved doxylamine isomers have been used to establish their purity and identity. jopcr.com
Predictive Modeling for Chemical Reactivity and Stability
Predictive modeling using computational methods can provide valuable information about the chemical reactivity and stability of a molecule. This is often achieved by analyzing the frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and other electronic properties.
For doxylamine, DFT calculations have been used to compute the HOMO and LUMO energies. researchgate.net The energy gap between HOMO and LUMO is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. The molecular electrostatic potential (MEP) surface, another output of DFT calculations, reveals the charge distribution and helps to predict sites for electrophilic and nucleophilic attack. researchgate.net
Studies on the degradation of doxylamine have shown it to be more susceptible to basic conditions. researchgate.net Forced degradation studies indicate that doxylamine is highly labile in the presence of 2 M NaOH at 70°C. researchgate.net Understanding these degradation pathways is crucial for predicting the long-term stability of the compound.
Table 2: Key Computational Descriptors for Doxylamine
| Descriptor | Value | Source |
|---|---|---|
| Molecular Weight | 270.38 g/mol | ebi.ac.uk |
| AlogP | 2.92 | ebi.ac.uk |
| Polar Surface Area | 25.36 Ų | ebi.ac.uk |
| Basic pKa | 8.87 | ebi.ac.uk |
This interactive table presents some of the computed properties of doxylamine.
Analytical Methodologies for Purity and Enantiomeric Excess Determination of S Doxylamine
Chromatographic Techniques
Chromatography is a cornerstone of pharmaceutical analysis, offering powerful separation capabilities. For (S)-Doxylamine, various chromatographic methods are utilized to assess its quality, from enantiomeric purity to the presence of volatile and non-volatile impurities.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for determining the enantiomeric excess of chiral compounds like (S)-Doxylamine. uma.esheraldopenaccess.us The method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
Research has demonstrated the successful separation of doxylamine (B195884) enantiomers using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209). researchgate.netmdpi.com For instance, a selective ultra-fast liquid chromatography (UFLC-DAD) method was developed using a cellulose Tris(4-chloro,3-methylphenylcarbamate) column to separate and quantify the (d)- and (l)-enantiomers of doxylamine. researchgate.netingentaconnect.com In this study, it was observed that the (l)-form of doxylamine elutes earlier than the (d)-doxylamine. researchgate.net Another study utilized an amylose tris(3,5-dimethylphenyl carbamate) chiral stationary phase (Chiralpak AD-H) for the determination of doxylamine enantiomers in human plasma. researchgate.net
The mobile phase composition is a critical parameter in achieving optimal separation. Both normal-phase and reversed-phase systems can be employed. A common normal-phase system consists of a mixture of n-hexane, an alcohol like 2-propanol or ethanol (B145695), and a small amount of an amine modifier such as diethylamine (B46881) (DEA) to improve peak shape for basic compounds like doxylamine. researchgate.netmdpi.com Reversed-phase methods, which are often preferred for their compatibility with aqueous samples, may use a mobile phase of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic modifier like acetonitrile. researchgate.netingentaconnect.com Detection is typically performed using a Diode Array Detector (DAD) or a standard UV detector at a wavelength where doxylamine exhibits strong absorbance, such as 220 nm or 262 nm. researchgate.netresearchgate.net
Table 1: Examples of Chiral HPLC Methods for Doxylamine Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|
| Cellulose Tris(4-chloro,3-methylphenylcarbamate) | 20 mM Ammonium Bicarbonate buffer : Acetonitrile (65:35 v/v) with 0.15% Diethylamine | 1.0 mL/min | DAD at 220 nm | researchgate.netingentaconnect.com |
| Amylose tris(3,5-dimethylphenyl carbamate) (Chiralpak AD-H) | n-hexane : 2-propanol : Diethylamine (98:2:0.025, v/v/v) | Not Specified | DAD at 262 nm | researchgate.net |
| Chiralpak IC | n-Hexane : EtOH : DEA (90:10:0.1, v/v) | 0.8 mL/min | Not Specified | mdpi.com |
Gas Chromatography (GC) for Volatile Impurities and Derivatized Forms
Gas Chromatography (GC) is a valuable technique for the analysis of volatile and thermally stable compounds. d-nb.info While doxylamine itself can be analyzed by GC, the technique is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis process. researchgate.net For the analysis of doxylamine, a nitrogen-phosphorus detector (NPD) is often preferred due to its high sensitivity and selectivity for nitrogen-containing compounds. researchgate.netnih.gov
A developed GC methodology for measuring doxylamine in plasma involved a direct alkaline extraction into a hexane:isoamyl alcohol mixture, followed by concentration and automated injection. nih.gov This demonstrates the feasibility of extracting and analyzing doxylamine using GC. The technique can also be applied to analyze derivatized forms of doxylamine or its metabolites, which may be more volatile and suitable for GC analysis. The purity of doxylamine succinate (B1194679) has been assayed using GC with flame ionization detection (GC/FID). researchgate.net Potential impurities that could be monitored include starting materials or by-products like 2-benzoylpyridine. spectrumrx.com
Table 2: Example of GC Method for Doxylamine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Extraction | Direct alkaline extraction into hexane:isoamyl alcohol | nih.gov |
| Column | Fused silica (B1680970) column (e.g., DB-1701) | researchgate.net |
| Injection | On-column injection | researchgate.net |
| Detector | Nitrogen-Phosphorus Detector (NPD) | researchgate.netnih.gov |
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC, particularly for chiral separations. mdpi.com It uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary component of the mobile phase. mdpi.comchromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. nih.gov
For chiral analysis, polar organic solvents like methanol (B129727) or ethanol are added as modifiers to the CO2 mobile phase to alter polarity and improve the separation of enantiomers on a chiral stationary phase. chromatographyonline.com The same types of polysaccharide-based CSPs used in chiral HPLC are frequently employed in SFC. nih.gov The application of SFC for the chiral characterization of small molecules is well-established, and its advantages of speed and reduced organic solvent consumption make it highly suitable for the high-throughput analysis of (S)-Doxylamine enantiomeric purity in a quality control environment. chromatographyonline.comnih.gov While specific published methods for (S)-Doxylamine are less common than for HPLC, the principles and column chemistries are directly transferable.
Table 3: Typical Parameters for Chiral SFC Method Development
| Parameter | Description | Reference |
|---|---|---|
| Primary Mobile Phase | Supercritical Carbon Dioxide (CO2) | mdpi.comchromatographyonline.com |
| Modifier | Polar alcohols such as Methanol, Ethanol, or Isopropanol | chromatographyonline.com |
| Stationary Phase | Chiral columns (e.g., polysaccharide-based like Amylose or Cellulose) | nih.gov |
| Detection | UV or Mass Spectrometry (MS) | mdpi.com |
Electrophoretic Methods
Electrophoretic methods separate ions based on their electrophoretic mobility in an electric field. These high-resolution techniques require minimal sample and solvent, making them an efficient analytical tool. mdpi.com
Capillary Electrophoresis (CE) for Resolution and Purity
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be used for the purity assessment of doxylamine. d-nb.infonih.gov In CE, charged molecules migrate through a narrow capillary filled with an electrolyte solution under the influence of a high voltage. The separation is based on differences in the charge-to-size ratio of the analytes. mdpi.com This method is effective for separating the main compound from its charged impurities. The technique is noted for its high resolution, short analysis times, and minimal reagent consumption. mdpi.com
Chiral Capillary Electrophoresis
For the determination of enantiomeric excess, a chiral selector is added to the background electrolyte in a method known as Chiral Capillary Electrophoresis (Chiral CE). mdpi.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for separating the enantiomers of basic drugs like doxylamine. sci-hub.boxnih.gov
A simple capillary zone electrophoresis (CZE) method was developed for the chiral analysis of doxylamine succinate using sulfated β-cyclodextrin as the chiral selector in a Tris buffer. capes.gov.brresearchgate.net The interaction between the doxylamine enantiomers and the chiral cavity of the cyclodextrin (B1172386) is stereoselective, leading to different migration times for the (S)- and (R)-enantiomers. The degree of separation can be optimized by adjusting parameters such as the type and concentration of the chiral selector, the pH of the buffer, and the applied voltage. capes.gov.brresearchgate.net In one study, complete chiral separation of doxylamine was achieved at pH 2.5, where the molecule contains two positive charge sites. sci-hub.box Contactless conductivity detection has also been successfully demonstrated for the enantiomeric separation of doxylamine using CE with hydroxypropylated cyclodextrin as the selector. nih.gov
Table 4: Example of Chiral Capillary Electrophoresis Method for Doxylamine
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Selector | Sulfated β-cyclodextrin (15 mg/mL) | capes.gov.br |
| Background Electrolyte (BGE) | 100 mM Tris buffer | capes.gov.br |
| pH | 4.60 | capes.gov.br |
| Voltage | 20 kV | sci-hub.box |
| Temperature | 40 °C | sci-hub.box |
Titrimetric and Potentiometric Methods
Titrimetric and potentiometric methods are classical analytical techniques that provide reliable and accurate quantification of doxylamine. These methods are often employed for assay determination in bulk drug substances.
Acid-Base Titrations for Assay Determination
The United States Pharmacopeia (USP) outlines a non-aqueous acid-base titration method for the assay of Doxylamine Succinate to determine its purity. drugfuture.com This method is based on the basic nature of the tertiary amine group in the doxylamine molecule.
The procedure involves dissolving a precisely weighed amount of Doxylamine Succinate in a non-aqueous solvent, typically glacial acetic acid. drugfuture.com This solvent enhances the basicity of the amine. The solution is then titrated with a standardized solution of a strong acid, 0.1 N perchloric acid, which is also prepared in glacial acetic acid. drugfuture.com An indicator, such as crystal violet, is used to visually determine the endpoint, which is signaled by a color change to emerald-green. drugfuture.com The assay specification requires that Doxylamine Succinate content should be not less than 98.0 percent and not more than 101.0 percent, calculated on a dried basis. drugfuture.com
A potentiometric approach can also be utilized for this titration. A green, eco-friendly potentiometric method has been developed for the selective determination of doxylamine succinate. abechem.comfue.edu.eg This method employed a specially fabricated DOX-selective sensor with a cationic exchanger. abechem.comfue.edu.eg The sensor demonstrated a Nernstian response with a slope of 29.8 mV per concentration decade over a range of 10⁻⁶ to 10⁻² mol L⁻¹. abechem.comfue.edu.eg Such methods offer the advantage of being applicable to real-time monitoring without interference from other components in a formulation. fue.edu.eg
Spectrophotometric Quantification
Spectrophotometric methods, particularly UV-Vis spectroscopy, are widely used for the quantification of doxylamine in pharmaceutical preparations due to their simplicity, speed, and cost-effectiveness. ijlpr.com
UV-Vis Spectroscopy for Concentration Determination
The quantification of doxylamine using UV-Vis spectroscopy is based on the principle that the molecule absorbs light in the ultraviolet region of the electromagnetic spectrum. The analysis relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Doxylamine succinate, when dissolved in solvents like distilled water, 0.1 N hydrochloric acid, or 0.1 N NaOH, exhibits a characteristic absorption maximum (λmax). drugfuture.comnih.govipinnovative.com Several studies report the λmax for doxylamine succinate to be around 260 nm to 262 nm. drugfuture.comipinnovative.com For instance, in distilled water, the maximum absorption has been identified at 260 nm. ipinnovative.comijpca.org In 0.1 N NaOH, first-derivative spectrophotometry utilizes the amplitude at 270.0 nm for quantification. nih.gov
To determine the concentration of an unknown sample, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations. ijpca.org The absorbance of the sample solution is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. ijpca.org Derivative spectrophotometry can also be employed to enhance specificity and resolve doxylamine from other co-formulated drugs by utilizing zero-crossing points. ijlpr.comnih.gov
Method Validation and Quality Control in Analytical Chemistry
Method validation is a mandatory process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. The parameters for validation are defined by the International Council for Harmonisation (ICH) guidelines. rjptonline.orgresearchgate.net
Specificity, Linearity, Range, Accuracy, Precision
Specificity: This parameter ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or excipients. amazonaws.com In spectrophotometric methods for doxylamine, specificity is confirmed by comparing the spectra of the pure drug and the sample formulation, where the absence of a shift in λmax indicates no interference. amazonaws.comamazonaws.com For chromatographic methods, specificity is demonstrated by the ability to separate the doxylamine peak from all other components. researchgate.net
Linearity and Range: Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte within a given range. ipinnovative.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ipinnovative.com The relationship is typically evaluated by linear regression analysis, with the correlation coefficient (r² or r) being a key indicator. For doxylamine analysis using UV-Vis spectroscopy, linearity has been established across various concentration ranges, such as 10-60 µg/mL and 2.5-50 µg/mL, consistently yielding correlation coefficients greater than 0.99. nih.govipinnovative.comnih.gov
Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed. ijpca.org The results are expressed as a percentage of recovery. For doxylamine, accuracy studies have consistently shown high recovery rates, typically between 98% and 102%, indicating that the methods are free from significant systematic error. ipinnovative.comamazonaws.comajchem-a.com
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). For various analytical methods for doxylamine, the %RSD for precision studies is consistently found to be less than 2%, which is within the acceptable limits and indicates that the methods are highly reproducible. nih.govijpca.org
Detection and Quantification Limits
Limit of Detection (LOD): LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpca.org
Limit of Quantitation (LOQ): LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpca.org
These limits are often calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). ijpca.orgresearchgate.net The reported LOD and LOQ values for doxylamine vary depending on the analytical technique. For UV spectrophotometric methods, LOD values have been reported in the range of 0.0318 µg/mL to 0.110 µg/mL, with corresponding LOQ values from 0.0964 µg/mL to 0.369 µg/mL. nih.govajchem-a.com Chromatographic methods can offer even lower detection limits. researchgate.net
Interactive Data Tables
Table 1: Linearity Parameters for Doxylamine Quantification
| Analytical Method | Solvent/Mobile Phase | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| UV Spectroscopy | Distilled Water | 10 - 60 | > 0.99 | ipinnovative.comijpca.org |
| First Derivative UV Spectroscopy | 0.1 N NaOH | 2.5 - 50 | > 0.99 | nih.govnih.gov |
| Second Derivative UV Spectroscopy | Methanol | 1 - 8 | Linear | ijlpr.com |
| UV Spectroscopy (Ion-Pair) | Chloroform | 5 - 25 | 0.992 | amazonaws.com |
| RP-HPLC | Phosphate Buffer (pH 3.5) & Methanol | 10 - 50 | 0.9998 | researchgate.net |
Table 2: Validation Data for Doxylamine Analytical Methods
| Method | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| First Derivative UV Spectroscopy | 100.59 ± 0.13 | < 2% | 0.110 | 0.369 | nih.gov |
| UV Spectroscopy (Ion-Pair) | 98.7 - 99.7 | < 2% | - | - | amazonaws.com |
| RP-HPLC | 99.73 - 99.91 | - | 0.96 | 3.28 | researchgate.net |
| UV Spectroscopy | 99.19 - 101.13 | < 2% | - | - | ipinnovative.comijpca.org |
| Second Derivative UV Spectroscopy | High | < 2% | 0.08 | 0.6 | ijlpr.com |
| UV Spectroscopy (Absorbance Correction) | 99.30 - 101.99 | 0.9071 | 0.0318 | 0.0964 | ajchem-a.com |
Solid State Chemistry and Materials Science Aspects of S Doxylamine
Polymorphism and Pseudopolymorphism
Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures and, consequently, different physicochemical properties.
Research has identified several crystalline forms of doxylamine (B195884) succinate (B1194679), often referred to as Form I, Form II, Form S, and Form A. google.comgoogle.com
Form I and Form II: Early studies on doxylamine succinate identified two polymorphic forms. Form I is reported to be the stable crystalline form. google.com Form II is another polymorph that can be obtained, though it is considered less stable and may only be observed under specific conditions, such as after melting on a hot-stage microscope slide. google.com The crystal structure of doxylamine hydrogen succinate has been analyzed, revealing that the asymmetric unit is composed of two cations of the antihistamine with different conformations and two hydrogen succinate ions. researchgate.net In these structures, the pyridine (B92270) and phenyl rings are significantly inclined to each other. researchgate.net
Form S: A crystalline form designated as "Form S" has been described in patent literature. google.com This form is considered an unstable crystal form of doxylamine succinate. google.com Its characterization is primarily based on X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The DSC thermogram for Form S shows an endothermic peak between 96.3°C and 99.1°C. google.com
Form A: Another distinct crystalline form, termed "Form A," has also been patented. google.com This form is characterized by its unique XRPD pattern. The DSC analysis of Form A shows an endothermic peak in the range of 105.8°C to 106.5°C, indicating its melting point. google.com
Below is a data table summarizing the characteristic XRPD peaks for Form S and Form A of doxylamine succinate.
| Crystalline Form | Characteristic 2θ Peaks (°) from XRPD google.comgoogle.com |
| Form S | 10.9, 11.4, 12.1, 13.2, 13.9, 14.4, 15.6, 17.6, 19.2, 20.8, 21.5, 22.0, 22.7, 22.9, 23.3, 23.5, 23.8, 24.4 |
| Form A | 11.0, 11.5, 11.9, 12.6, 16.8, 17.3, 18.5, 19.6, 20.1, 20.5, 21.4, 21.6, 22.3, 24.3 |
Note: All peak positions are subject to a variance of ±0.2°.
The selection of a specific polymorphic form during crystallization is highly dependent on the experimental conditions. Factors such as the solvent system, temperature, and stoichiometry of the reactants play a crucial role. researchgate.net
Studies on doxylamine succinate have shown that the choice of solvent and the molar ratio of succinic acid to doxylamine are key determinants in obtaining a particular crystal form. google.com For instance, the preparation of Form S is favored when using organic solvents like acetone (B3395972) and a specific molar excess of succinic acid. google.com If the ratio of doxylamine to succinic acid is close to 1:1, the more stable Form I tends to crystallize, whereas ratios between 1:1.0 and 1:1.05 may result in mixed crystals. google.com To selectively produce Form S, a molar ratio of doxylamine to succinic acid between 1:1.1 and 1:1.7 is suggested, with a preference for 1:1.4 to 1:1.6. google.com
The following table illustrates the influence of the molar ratio on the resulting crystalline form when using acetone as the solvent.
| Molar Ratio (Doxylamine:Succinic Acid) | Resulting Crystalline Form google.com |
| 1 : 0.95 | Tends to form Crystal Form I |
| 1 : 1.0 to 1 : 1.05 | Tends to form mixed crystals |
| 1 : 1.1 to 1 : 1.5 | Tends to form Crystal Form S |
These findings highlight that kinetic factors, rather than just thermodynamic stability, govern the polymorphic outcome during crystallization. researchgate.net
Amorphous Solid Forms and Characterization
Amorphous solids lack the long-range ordered structure of crystalline materials. This disordered state can offer advantages, such as increased solubility and dissolution rates. americanpharmaceuticalreview.com Amorphous forms of pharmaceuticals can be prepared by methods like rapid solvent evaporation, freeze-drying, or melt-quenching. americanpharmaceuticalreview.comresearchgate.net
The characterization of amorphous doxylamine would involve several analytical techniques.
X-ray Powder Diffraction (XRPD): The primary indicator of an amorphous solid is its XRPD pattern, which displays a broad, diffuse halo instead of the sharp Bragg peaks seen in crystalline materials. americanpharmaceuticalreview.com
Differential Scanning Calorimetry (DSC): DSC is used to detect the glass transition temperature (Tg), a hallmark of amorphous materials. researchgate.net Upon heating, the DSC thermogram of an amorphous solid will show a stepwise change in the heat capacity at the Tg, followed by an exothermic peak if crystallization occurs, and finally an endothermic peak corresponding to the melting of the newly formed crystalline phase. researchgate.net
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR spectroscopy provides insight into the local molecular environment. The spectra of amorphous materials exhibit broad peaks compared to their crystalline counterparts, reflecting the distribution of molecular conformations in the disordered state. americanpharmaceuticalreview.com
While amorphous solid dispersions are a common strategy to improve the bioavailability of poorly soluble drugs, specific studies focusing solely on the preparation and characterization of amorphous (S)-Doxylamine are not extensively detailed in the reviewed literature.
Co-crystallization Strategies
Co-crystallization is a technique used to design new solid forms of APIs by combining them with a neutral co-former molecule in a specific stoichiometric ratio within a crystal lattice. nih.gov This approach can modify the physicochemical properties of the API without altering its chemical structure.
The design of co-crystals involves selecting appropriate co-formers that can form robust intermolecular interactions, typically hydrogen bonds, with the API. For doxylamine, potential co-formers would include pharmaceutically acceptable compounds containing functional groups capable of hydrogen bonding with the ether oxygen or the tertiary amine of the doxylamine molecule.
Common methods for synthesizing co-crystals include:
Solution-based methods: The most frequent approach is solvent evaporation, where the API and co-former are dissolved in a common solvent, which is then slowly evaporated to induce co-crystallization. nih.gov Reaction co-crystallization is another technique, particularly useful when the components have different solubilities. nih.govnih.gov
Solid-based methods: Techniques like grinding (liquid-assisted or dry) or melt extrusion can also be employed, often offering advantages in terms of reduced solvent use. nih.gov
Specific research on the design and synthesis of co-crystals involving (S)-Doxylamine is not prominent in the surveyed scientific literature.
The confirmation and characterization of a new co-crystal phase are essential. The primary methods include:
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.
X-ray Powder Diffraction (XRPD): XRPD is a crucial tool for routine characterization. mdpi.com A unique XRPD pattern for the product, different from the patterns of the individual components, provides strong evidence of co-crystal formation. mdpi.com
Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to changes in intermolecular interactions, such as hydrogen bonding. Shifts in the characteristic vibrational frequencies of the API and co-former can confirm the formation of a co-crystal.
Thermal Analysis: DSC and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the co-crystal, which typically differ from those of the starting materials. mdpi.com
Salt Form Screening and Properties
Salt formation is a common and effective strategy to modify the physicochemical properties of a drug substance without altering its fundamental chemical structure. jopcr.comcriver.com For (S)-Doxylamine, a weakly basic compound, forming a salt with an acidic counterion can significantly improve properties such as solubility, dissolution rate, and stability. criver.comimprovedpharma.com
The selection of appropriate counterions is a critical step in salt screening. improvedpharma.com A primary consideration is the difference in pKa between the active pharmaceutical ingredient (API) and the counterion. For a basic drug like doxylamine, the pKa of the counterion should ideally be at least 2–3 pH units lower to ensure the formation of a stable salt. jopcr.com
A study on the resolution of racemic doxylamine utilized L(+)-tartaric acid to form diastereomeric salts. jopcr.comjopcr.com This choice is based on the ability of the chiral tartaric acid to selectively crystallize with one of the doxylamine enantiomers. Following the separation of the diastereomers, the individual enantiomers can be isolated and subsequently used to form other salts. jopcr.comjopcr.com For instance, after resolving the enantiomers using tartaric acid, succinate salts of both R(+)- and S(–)-doxylamine have been prepared. jopcr.comjopcr.com
Commonly used counterions in the pharmaceutical industry for basic drugs like (S)-Doxylamine include:
Strong mineral acids: Hydrochloride, sulfate, nitrate (B79036)
Organic acids: Succinate, tartrate, maleate, citrate, fumarate (B1241708)
The choice of counterion is guided by the desired properties of the final salt form, such as improved solubility, stability, and manufacturability. criver.comimprovedpharma.com
Once a salt is formed, it must be thoroughly characterized to determine its properties. Key characterization aspects include crystallinity and stoichiometry.
Crystallinity: The crystalline nature of a salt is crucial as it impacts its physical and chemical stability. Crystalline solids have a regular, repeating arrangement of molecules, which generally leads to better stability compared to amorphous forms. Techniques such as X-ray Powder Diffraction (XRPD) are used to assess the crystallinity of the salt. A Chinese patent describes a new crystalline form of doxylamine succinate, designated as crystal form A, which is characterized by specific peaks in its XRPD pattern. google.com Another patent details a crystal form S of doxylamine succinate. google.com While these patents refer to the racemate, similar principles apply to the individual enantiomers. The crystal structure of doxylamine hydrogen succinate has been reported to contain two independent protonated doxylamine molecules with different conformations and two succinate anions in the asymmetric unit, indicating a 1:1 stoichiometry. researchgate.net
Stoichiometry: The stoichiometry of a salt refers to the molar ratio of the API to the counterion. This can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. For doxylamine, both 1:1 and 1.5:1 (doxylamine:succinate) stoichiometries have been reported for different crystal forms of the succinate salt. google.com A study on (R)-doxylaminium (R,R)-tartrate confirmed a 1:1 stoichiometry between the doxylamine cation and the tartrate monoanion. nih.gov It is expected that (S)-Doxylamine would form a tartrate salt with a similar 1:1 stoichiometry.
Below is a table summarizing the properties of some reported doxylamine salts. While not all data is specific to the (S)-enantiomer, it provides valuable insights into the expected properties.
| Salt Form | Enantiomer | Melting Point (°C) | Crystallinity | Stoichiometry |
| Succinate | Racemic | 95-98 | Crystalline (Form A, S) | 1:1 or 1.5:1 |
| Tartrate | (R)- | - | Crystalline | 1:1 |
Data for the succinate salt is for the racemic mixture, and data for the tartrate salt is for the (R)-enantiomer.
Crystallization Process Optimization
The optimization of the crystallization process is essential to ensure the consistent production of the desired crystalline form with high purity and yield. kinampark.com Key parameters that are often optimized include solvent selection, temperature, cooling rate, and agitation.
A study on the resolution of doxylamine enantiomers involved the diastereomeric salt formation with L(+)-tartaric acid in methanol (B129727), followed by crystallization from an acetone/water mixture. jopcr.comjopcr.com This indicates that the choice of solvent system is critical for selective crystallization. The free enantiomers were then used to prepare succinate salts. jopcr.comjopcr.com
The crystallization process can be influenced by various factors:
Solvent: The solubility of the salt in different solvents will dictate the choice of crystallization solvent. For doxylamine succinate, solvents such as methanol, ethanol (B145695), acetone, and ethyl acetate (B1210297) have been explored. google.com
Temperature: Temperature affects both the solubility and the nucleation/growth kinetics. A controlled temperature profile is often necessary to obtain crystals of the desired size and morphology.
Supersaturation: The level of supersaturation is the driving force for crystallization. Controlling the rate at which supersaturation is generated (e.g., through cooling or anti-solvent addition) is crucial for process control.
A patented method for preparing a specific crystal form of doxylamine succinate involves heating in a solvent like acetone to 40-70°C, followed by recrystallization. google.com While this is for the racemate, similar optimization strategies would be applicable to the crystallization of (S)-Doxylamine salts.
Photodegradation Mechanisms and Products
Photostability testing is a crucial component of stress testing to determine if a substance is sensitive to light.
UV/Visible Light Induced Transformations
Forced degradation studies subjecting (S)-Doxylamine to intense UV radiation have been conducted to evaluate its photostability. semanticscholar.org These studies are designed to simulate the effect of light exposure during manufacturing, packaging, and storage. Despite these stress conditions, multiple studies have concluded that doxylamine exhibits high stability under photolytic conditions when compared to other stressors like acid, base, and oxidation. dntb.gov.uarjptonline.org While the molecule is generally considered photostable, prolonged exposure to light may cause the substance to darken, indicating the potential for some light-induced transformation, although significant decomposition is not observed. rjptonline.org
Identification and Characterization of Photodegradants
In the context of forced degradation studies, the amount of degradation observed for doxylamine under UV light is minimal. dntb.gov.uarjptonline.org Consequently, the formation of significant quantities of photodegradants is not a primary concern, and detailed characterization of specific photodegradation products is not extensively documented in scientific literature. The primary focus of stability-indicating methods has been on degradation pathways that show more significant product formation, such as hydrolysis and oxidation. researchgate.net
Hydrolytic Degradation Pathways
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of the drug substance with water. The rate of this reaction is often highly dependent on the pH of the solution.
pH-Rate Profiles and Hydrolysis Kinetics
The hydrolytic stability of (S)-Doxylamine has been evaluated under acidic, neutral, and basic conditions. semanticscholar.org Research indicates that the degradation rate of doxylamine is strongly pH-dependent. The compound is significantly more susceptible to degradation under basic (alkaline) conditions compared to acidic or neutral environments. rjptonline.orgresearchgate.net
In typical forced degradation protocols, the drug is exposed to acidic solutions (e.g., 2 M HCl at 70°C for 8 hours) and basic solutions (e.g., 2 M NaOH at 70°C for 5 hours). researchgate.net While these studies confirm the compound's lability, particularly in alkaline media, detailed pH-rate profiles and specific kinetic constants for the hydrolysis of (S)-Doxylamine are not widely available in the reviewed scientific literature. The existing data focuses on the qualitative stability profile rather than quantitative kinetic analysis.
Structural Elucidation of Hydrolytic Byproducts
Significant degradation occurs under alkaline stress, leading to the formation of a major hydrolytic byproduct. semanticscholar.orgresearchgate.net The structural elucidation of this degradant was performed using spectroscopic methods following its isolation. researchgate.net The degradation pathway involves the cleavage of the ether linkage, resulting in the division of the primary amine from the parent molecule. researchgate.net The structure of this major alkaline degradant has been proposed and characterized, providing insight into the molecule's instability in a basic environment. researchgate.net Degradation under acidic conditions has also been noted, but the structures of the resulting byproducts are not as thoroughly characterized as the alkaline degradant. researchgate.net
Oxidative Degradation
Oxidative degradation involves the chemical degradation of a substance through reaction with oxidizing agents. (S)-Doxylamine has been shown to be susceptible to this degradation pathway.
Forced degradation studies utilizing oxidizing agents, such as hydrogen peroxide, have been performed to investigate the oxidative stability of doxylamine. semanticscholar.orgrjptonline.org These studies have led to the identification and characterization of an oxidative degradation product, sometimes referred to as DOX DEG, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov A suggested degradation pathway indicates that the tertiary amine group in the doxylamine molecule is a likely site for oxidation, potentially leading to the formation of an N-oxide derivative. researchgate.netchromatographyonline.com The characterization of these oxidative byproducts is essential for developing stability-indicating analytical methods that can distinguish the intact drug from its degradants. nih.gov
Data Tables
Table 1: Summary of (S)-Doxylamine Stability under Forced Degradation Conditions
| Stress Condition | Reagent/Method | Observation | Reference |
|---|---|---|---|
| Photolytic | Exposure to intense UV light | Highly stable; minimal degradation observed. | dntb.gov.uarjptonline.org |
| Acid Hydrolysis | 2 M HCl, 70°C, 8 hours | Labile; significant degradation occurs. | researchgate.net |
| Base Hydrolysis | 2 M NaOH, 70°C, 5 hours | Highly labile; major degradation product formed. | rjptonline.orgresearchgate.net |
| Neutral Hydrolysis | Reflux in water | Relatively stable compared to acid/base conditions. | semanticscholar.org |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Susceptible; significant degradation observed. | semanticscholar.orgnih.gov |
Table 2: Identified Degradation Products of (S)-Doxylamine
| Degradation Condition | Degradation Product | Method of Identification | Reference |
|---|---|---|---|
| Alkaline Hydrolysis | Product of ether linkage cleavage | Preparative Chromatography, FT-IR, Mass Spectrometry | researchgate.netresearchgate.netresearchgate.net |
| Oxidative | Doxylamine N-oxide and other oxidative products (DOX DEG) | LC-MS | nih.govresearchgate.netchromatographyonline.com |
Advanced Applications and Interdisciplinary Chemical Research Involving Doxylamine As a Chemical Entity
Host-Guest Chemistry and Inclusion Complexes
Host-guest chemistry involves the encapsulation of a "guest" molecule, such as doxylamine (B195884), within a larger "host" molecule. This non-covalent association can alter the physicochemical properties of the guest, such as its solubility and stability.
Cyclodextrins (CDs) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic inner cavity, enabling them to form inclusion complexes with a variety of guest molecules. researchgate.netnih.gov While specific research on doxylamine inclusion complexes is limited, studies on structurally analogous molecules provide a strong basis for predicting its behavior. Tricyclic compounds with similar structural motifs, such as doxepin (B10761459) and amitriptyline, have been shown to form stable 1:1 inclusion complexes with β-cyclodextrin. nih.govbeilstein-journals.orgbohrium.com
In these complexes, the aromatic ring system of the guest molecule typically enters the hydrophobic β-CD cavity. beilstein-journals.org The interaction is primarily driven by hydrophobic and van der Waals forces. For doxylamine, it is anticipated that either the phenyl or the pyridyl ring would be encapsulated within the cyclodextrin (B1172386) cavity. Molecular dynamics simulations of similar complexes have confirmed that the most stable geometry involves the inclusion of an aromatic ring, with the side chain remaining outside the cavity. beilstein-journals.org The formation of such complexes is a thermodynamically favorable process that can enhance the stability of the guest molecule. nih.gov
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Their tunable pore sizes, large surface areas, and functionalizable structures make them promising candidates for use as hosts in drug delivery systems. nih.govnih.gov
The use of MOFs to encapsulate doxylamine is a potential, though currently underexplored, area of research. The functional groups within the doxylamine structure—specifically the pyridyl nitrogen, the ether oxygen, and the tertiary amine nitrogen—could interact with the metal nodes or the organic linkers of a MOF. These interactions could occur through coordination bonds or weaker hydrogen bonds and van der Waals forces, allowing the doxylamine molecule to be adsorbed onto the MOF's surface or trapped within its pores. nih.gov The release of the guest molecule could then be triggered by changes in environmental conditions, such as pH. nih.gov Luminescent MOFs could also potentially be used for sensing applications involving guest molecules. osti.gov
Supramolecular Assembly and Self-Organization
Supramolecular assembly refers to the spontaneous organization of molecules into ordered structures through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govrsc.org The formation of host-guest complexes, as described above, is a prime example of supramolecular self-organization.
The encapsulation of doxylamine within a cyclodextrin host is a thermodynamically driven process leading to a stable, well-defined supramolecular architecture. rsc.org The modular and reversible nature of these non-covalent interactions allows for the creation of dynamic systems that can respond to external stimuli. nih.gov The rational design of such assemblies offers a molecular-level control over the composition and properties of the resulting material, which is a key advantage of supramolecular chemistry. rsc.org The study of these interactions is fundamental to designing more complex delivery systems where doxylamine could be a key component.
Chemosensors and Molecular Recognition Studies
A chemosensor is a molecular system that uses a chemical interaction to produce a detectable signal. longdom.org This process relies on selective molecular recognition, where a receptor molecule is designed to bind specifically to a target analyte. vliz.be While specific chemosensors for doxylamine have not been extensively reported, the principles of sensor design for biogenic amines and related compounds are well-established. nih.gov
The development of a chemosensor for doxylamine would likely involve creating a receptor with a cavity or binding site complementary to doxylamine's size, shape, and chemical functionality. Potential strategies include:
Molecularly Imprinted Polymers (MIPs): Creating a polymer matrix with "memory" of the doxylamine molecule's shape.
Aptamers: Selecting single-stranded DNA or RNA sequences that can fold into a unique three-dimensional structure to bind doxylamine with high affinity and selectivity. vliz.be
The sensor's transducer component would then convert the binding event into a measurable signal, such as a change in fluorescence or an electrochemical response. longdom.orgnih.gov Such research would advance the analytical chemistry of doxylamine, enabling its rapid and selective detection in various matrices.
Environmental Fate of Doxylamine (Chemical Transformation in Environmental Matrices)
The presence of pharmaceuticals in the environment is a matter of growing concern. Research into the environmental fate of doxylamine focuses on the chemical transformation pathways that determine its persistence and impact, particularly in water systems.
The degradation of doxylamine in aquatic environments can occur through both biological and light-induced processes.
Biodegradation: Studies have shown that doxylamine can be effectively removed from wastewater by microorganisms. The green microalga Scenedesmus obliquus has demonstrated a significant capacity for doxylamine bioremediation. nih.govnih.gov In one study, S. obliquus removed 56% of doxylamine from real wastewater over a 10-day period. frontiersin.org The addition of sodium bicarbonate was found to enhance this process, increasing the removal rate to 63%. frontiersin.orgresearchgate.net The degradation follows zero-order kinetics, and the presence of the microalgae significantly shortens the half-life of doxylamine in the water. nih.govfrontiersin.org This suggests that microalgae-based biotechnologies are a feasible option for remediating water contaminated with doxylamine. nih.gov
| Experimental Condition | Kinetic Model | Rate Constant (k, day⁻¹) | Half-life (T₁/₂, days) | Correlation Coefficient (r²) |
|---|---|---|---|---|
| Wastewater with S. obliquus | Zero-Order | 0.057 | 8.31 | 0.99 |
| Wastewater with S. obliquus + Bicarbonate | Zero-Order | 0.064 | - | 0.87 |
| Wastewater without Microalgae (Control) | Zero-Order | 0.014 | 36.3 | 0.98 |
Photolytic Degradation: Photolysis, or degradation by light, is another important pathway for the removal of pharmaceuticals from aquatic environments. researchgate.net Forced degradation studies on doxylamine have confirmed its susceptibility to photolytic stress. researchgate.net The process can occur directly, when the molecule itself absorbs photons, or indirectly, mediated by other photo-sensitizing substances in the water like dissolved organic matter. researchgate.net The biotransformation of doxylamine in humans is known to involve cleavage at the benzhydryl-ether function, and similar cleavages are plausible under environmental photolytic conditions. nih.gov The identification of photolytic transformation products is crucial for a complete environmental risk assessment, as these new compounds may have their own distinct properties. nih.gov
Sorption and Transport in Soil Matrices
The environmental fate of chemical compounds, including their sorption and transport in soil, is a critical area of research for assessing potential environmental impact. While specific experimental studies on the sorption and transport of the S-enantiomer of doxylamine in soil matrices are not extensively documented in publicly available literature, its behavior can be inferred from its physicochemical properties and by drawing parallels with structurally similar compounds.
Doxylamine is a tertiary amine with a pKa of approximately 9.3 and a logP (octanol-water partition coefficient) of around 2.5. wikipedia.orgnih.gov These parameters are crucial in predicting its interaction with soil components. The pKa indicates that doxylamine will be predominantly protonated (cationic) in most environmental soils, which typically have a pH ranging from 4 to 8.
The primary mechanisms governing the sorption of organic cations like protonated doxylamine to soil include cation exchange, hydrophobic partitioning, and surface adsorption onto mineral and organic matter. The positively charged pyridinium (B92312) and tertiary amine groups can engage in strong electrostatic interactions with negatively charged sites on clay minerals and soil organic matter (SOM).
Factors Influencing Sorption and Transport:
Soil pH: Soil pH is a master variable controlling the speciation of doxylamine. In acidic soils, doxylamine will exist almost entirely as a cation, leading to strong sorption via cation exchange with clay minerals and humic substances. As the pH approaches and exceeds the pKa, the proportion of the neutral, more hydrophobic form increases, which may alter the dominant sorption mechanism towards hydrophobic partitioning.
Soil Organic Matter (SOM): SOM is a key sorbent for many organic compounds. It provides a nonpolar phase for hydrophobic partitioning of the neutral doxylamine molecule and also possesses negatively charged functional groups (like carboxylic and phenolic groups) that can interact with the cationic form of doxylamine.
Clay Content and Type: The amount and type of clay minerals in the soil significantly influence the sorption of cationic doxylamine. Clays have a net negative charge and a high cation exchange capacity (CEC), providing abundant sites for electrostatic binding.
Ionic Strength of Soil Solution: Higher concentrations of competing cations (e.g., Ca²⁺, Mg²⁺, K⁺, Na⁺) in the soil water can reduce the sorption of protonated doxylamine by competing for cation exchange sites.
Expected Sorption and Transport Behavior:
Given its properties, doxylamine is expected to exhibit moderate to low mobility in most soil types. The strong electrostatic interactions in its cationic form suggest significant retardation of its movement through the soil profile. Desorption may be slow and incomplete, leading to the formation of bound residues. This is consistent with observations for the structurally similar antihistamine diphenhydramine, which has been shown to be highly persistent in soil, with the formation of non-extractable residues being a major route of dissipation. rsc.org
Interactive Data Table: Estimated Mobility of Doxylamine Based on Physicochemical Properties
Derivatization for Non-Biological Research Purposes (e.g., Analytical Tags, Material Science Precursors)
The chemical structure of doxylamine, featuring a tertiary amine, an ether linkage, a pyridine (B92270) ring, and a phenyl group, offers several sites for derivatization. While most documented derivatization of doxylamine focuses on metabolism or analytical quantification in biological systems, its functional groups can be exploited for non-biological research applications, such as the creation of analytical tags or as a precursor for new materials.
Potential Derivatization Strategies:
N-Oxidation: The tertiary amine group of doxylamine can be readily oxidized to form the corresponding doxylamine N-oxide . nih.gov This transformation alters the polarity and coordination properties of the molecule. N-oxides can act as ligands for metal centers or as mild oxidants in organic synthesis.
Quaternization of the Tertiary Amine: The lone pair of electrons on the tertiary nitrogen can react with alkyl halides or other electrophiles to form quaternary ammonium (B1175870) salts. This introduces a permanent positive charge and can be used to attach various functional groups. For instance, reaction with a fluorescently-labeled alkyl halide would yield a fluorescent analytical tag.
Modification of the Pyridine Ring: The pyridine ring can undergo several types of reactions.
N-Oxidation of the Pyridine Nitrogen: Similar to the tertiary amine, the pyridine nitrogen can be oxidized to an N-oxide, which can then undergo further transformations.
Electrophilic Aromatic Substitution: The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. However, under forcing conditions, or if the ring is activated, substitution can occur.
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on pyridine rings, enabling the introduction of a wide range of substituents. acs.org
Functionalization of the Phenyl Group: The phenyl ring is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation, Friedel-Crafts acylation/alkylation). These reactions would introduce functional groups that could be further modified, for example, to link doxylamine to a polymer backbone or a solid support for use as a scavenger resin or in affinity chromatography.
Applications in Non-Biological Research:
Analytical Tags: By attaching a reporter group (e.g., a fluorophore, a biotin (B1667282) moiety, or a mass tag) to doxylamine through one of the derivatization strategies mentioned above, it can be converted into an analytical tag. Such tags could be used in competitive binding assays or to track the presence of doxylamine-like structures in non-biological systems.
Material Science Precursors: The functional groups of doxylamine could be used to incorporate it into larger molecular architectures. For instance, derivatization with polymerizable groups (e.g., vinyl or acrylate) on the phenyl ring could allow for its incorporation into polymers. The resulting materials might possess interesting optical or surface properties due to the presence of the pyridyl and phenyl moieties. Cross-linking agents like glutaraldehyde (B144438) have been used with doxylamine in the context of creating chitosan (B1678972) microspheres, demonstrating its compatibility with polymer modification. researchgate.net
Interactive Data Table: Potential Derivatization of Doxylamine for Non-Biological Applications
Future Perspectives in S Doxylamine Chemical Research
Emerging Synthetic Methodologies for Chiral Molecules
The synthesis of enantiomerically pure molecules like (S)-Doxylamine is a central theme in modern organic chemistry. While traditional methods often rely on the synthesis of a racemic mixture followed by chiral resolution, future research is geared towards more efficient and direct asymmetric synthesis. researchgate.netnih.gov
Current synthesis of racemic doxylamine (B195884) typically involves a Grignard reaction between a Grignard reagent (formed from bromobenzene (B47551) and magnesium) and 2-acetylpyridine (B122185) to create the tertiary alcohol intermediate, 2-pyridylphenylmethyl carbinol. researchgate.netgoogle.comscispace.com This intermediate is then reacted with 2-dimethylaminoethyl chloride to yield doxylamine. researchgate.netgoogle.com The separation of the (S)- and (R)-enantiomers can be achieved through diastereomeric salt formation using a chiral resolving agent like L(+)-tartaric acid. jopcr.com
Future research is focused on moving beyond resolution and towards direct asymmetric synthesis. This involves several emerging strategies:
Asymmetric Catalysis : The development of novel chiral catalysts is paramount. These catalysts, which can be transition-metal complexes or organocatalysts, can selectively produce one enantiomer over the other. nih.govrsc.org For a molecule like doxylamine, this could involve an asymmetric addition of the phenyl group to the ketone of 2-acetylpyridine, guided by a chiral ligand. The goal is to set the stereocenter in a single, highly enantioselective step. nih.gov
Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. nih.govyoutube.com For instance, a synthetic route could be designed starting from a readily available chiral precursor that already contains the desired stereochemistry, which is then elaborated to form (S)-Doxylamine.
Biocatalysis : Enzymes offer unparalleled stereoselectivity. Research into identifying or engineering enzymes, such as hydrolases or transaminases, could provide a green and highly efficient route to (S)-Doxylamine or its key chiral intermediates. nih.govmdpi.com
These advanced methodologies aim to improve yield, reduce waste from unwanted enantiomers, and provide more cost-effective and environmentally friendly pathways to chiral molecules. scripps.eduhw.ac.uk
Table 1: Comparison of Synthetic Approaches for Chiral Doxylamine
| Methodology | Description | Key Advantages | Research Focus for (S)-Doxylamine |
|---|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into individual enantiomers using a chiral resolving agent (e.g., tartaric acid). jopcr.com | Established and widely understood. | Optimizing resolving agents and crystallization conditions for higher efficiency and purity. |
| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to steer a reaction towards the formation of a single enantiomer. nih.govrsc.org | High efficiency (catalytic turnover), potential for broad substrate scope. | Developing a catalyst for the enantioselective phenylation of 2-acetylpyridine. |
| Chiral Pool Synthesis | Incorporation of a readily available, inexpensive, enantiomerically pure natural product as a starting material. youtube.com | Predictable stereochemistry, leverages nature's chiral building blocks. | Identifying a suitable chiral starting material for a convergent synthesis pathway. |
| Biocatalysis | Use of enzymes to perform stereoselective transformations. nih.gov | Exceptional selectivity, mild reaction conditions, environmentally friendly. | Screening for or engineering an enzyme to selectively produce the (S)-enantiomer's carbinol intermediate. |
Advanced Characterization Techniques in Organic Chemistry
The precise characterization of chiral molecules is as crucial as their synthesis. For (S)-Doxylamine, this involves not only confirming its chemical structure but also quantifying its enantiomeric purity.
Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are used to establish the molecular structure and purity of doxylamine. jopcr.comindexcopernicus.com However, distinguishing between enantiomers requires specialized chiral analysis methods. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) with chiral stationary phases (CSPs), is the current gold standard for separating and quantifying enantiomers like (S)- and (R)-doxylamine. wikipedia.orgnih.govresearchgate.net
Future perspectives in characterization lie in techniques that offer greater sensitivity, higher resolution, or provide deeper insights into the three-dimensional structure and electronic properties of chiral molecules:
Advanced NMR Techniques : While standard NMR cannot differentiate enantiomers directly, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric environments, leading to separable signals. Developments in techniques like pure shift NMR can offer improved resolution for complex spectra. numberanalytics.com
Chiroptical Spectroscopy : Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a powerful tool for determining the absolute configuration of chiral molecules. numberanalytics.com
Chiral Population Analysis (CPA) : A novel computational analysis method, CPA, connects the chiral response observed in techniques like CD spectroscopy to the atomic orbital framework. rsc.org This allows for a real-space visualization of how chirality is expressed across the molecule, offering a microscopic understanding of its chiroptical properties. rsc.org
X-ray Crystallography : Advances in X-ray crystallography allow for the unambiguous determination of the three-dimensional structure and absolute configuration of complex chiral molecules, provided a suitable single crystal can be obtained. numberanalytics.com
These advanced methods will be instrumental in studying the subtle structural nuances of (S)-Doxylamine and its derivatives. nih.gov
Predictive Modeling and Machine Learning Applications in Doxylamine Chemistry
Computational chemistry is rapidly becoming an indispensable tool in chemical research. For (S)-Doxylamine, predictive modeling and machine learning (ML) hold significant promise for accelerating research and discovery. patheon.com
Predicting Chiroptical Properties : Machine learning algorithms are being trained on large datasets of molecules to predict chiroptical properties like optical rotation. researchgate.netacs.org Such models could predict the expected optical rotation for (S)-Doxylamine and its novel derivatives, aiding in their characterization. One study successfully used ML to classify organic molecules with one chiral center according to the sign of their optical rotation with up to 82% accuracy. researchgate.net
Modeling Enantioselective Reactions : Deep learning models are being developed to predict the outcome of stereoselective reactions. nih.gov For instance, a model could be trained to predict the enantiomeric excess of a potential asymmetric synthesis route for (S)-Doxylamine, allowing researchers to screen different catalysts and conditions in silico before committing to laboratory experiments. nih.govpatheon.com
Accelerating Characterization : ML can enhance the analysis of complex spectroscopic data. Machine learning-assisted spectroscopy has been shown to improve the ability to distinguish between enantiomers, even in the presence of significant experimental noise, achieving high correct classification rates. acs.org Chemometric models, such as Partial Least Squares (PLS) and Principal Component Regression (PCR), have already been applied to the analysis of doxylamine, demonstrating the utility of these approaches for quantitative analysis even in complex mixtures. nih.govoup.com
These computational approaches can significantly reduce the time and resources required for experimental work by prioritizing the most promising synthetic routes and analytical strategies. patheon.com
Table 2: Machine Learning Applications in Chiral Chemistry
| Application Area | Description | Potential Impact on (S)-Doxylamine Research |
|---|---|---|
| Property Prediction | Using ML models trained on molecular structures to predict physical and chemical properties. acs.org | Predicting the optical rotation, solubility, and spectroscopic signatures of novel (S)-Doxylamine derivatives. |
| Reaction Outcome Prediction | Developing models that can predict the yield and enantioselectivity of asymmetric reactions. nih.gov | Screening virtual libraries of catalysts to find the optimal conditions for synthesizing (S)-Doxylamine. |
| Chirality Classification | Training neural networks to distinguish between enantiomers based on structural or spectroscopic data. acs.orgarxiv.org | Enhancing the accuracy of enantiomeric purity determination from complex analytical data. |
| Chemometric Analysis | Applying statistical models (e.g., PLS, PCR) to spectrophotometric data for quantitative analysis. nih.govoup.com | Developing robust methods for quantifying (S)-Doxylamine in the presence of its enantiomer or other substances. |
Novel Chemical Transformations and Derivatives
While (S)-Doxylamine itself may have lower biological activity compared to its R-enantiomer, its chemical scaffold provides a rich platform for synthetic exploration. jopcr.com Future research can focus on using (S)-Doxylamine as a chiral starting material for novel chemical transformations to create a library of new, enantiomerically pure compounds.
Potential transformations could target several key sites on the molecule:
The Pyridine (B92270) Ring : The nitrogen atom and the aromatic ring itself are susceptible to various reactions, including N-oxidation, quaternization, or electrophilic aromatic substitution (though pyridine is generally deactivated towards this).
The Phenyl Group : The phenyl ring can be functionalized through electrophilic substitution reactions (e.g., nitration, halogenation, acylation) to introduce new substituents that could modulate the molecule's properties.
The Ether Linkage : While generally stable, the ether bond could potentially be cleaved or rearranged under specific conditions to yield different scaffolds.
The Dimethylamino Group : This group can be demethylated or transformed into other functional groups, such as other alkylamines or amides. The known metabolites of doxylamine include N-desmethyldoxylamine and N,N-didesmethyldoxylamine, indicating these transformations are chemically accessible. wikipedia.org
By applying modern synthetic methodologies to the (S)-Doxylamine scaffold, a diverse range of new chiral molecules can be generated. These derivatives could be screened for different biological activities or used as chiral ligands in asymmetric catalysis.
Role of Doxylamine in Fundamental Chemical Science Research
Beyond any potential direct applications, (S)-Doxylamine and its enantiomer serve as excellent model systems for fundamental research in stereochemistry. The well-established difference in antihistaminic activity between the (R) and (S) enantiomers provides a clear case study for investigating the principles of molecular recognition. jopcr.com
Future fundamental research could involve:
Studying Enantiomer-Receptor Interactions : Using (S)-Doxylamine and R(+)-Doxylamine as probes to study the histamine (B1213489) H1 receptor binding pocket. nih.gov Advanced computational docking and molecular dynamics simulations, combined with experimental binding assays, can elucidate the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces, pi-stacking) that govern enantioselectivity.
Mechanistic Studies : The doxylamine structure can be used to study the mechanisms of enzymatic metabolism. Investigating how enzymes like cytochrome P450 differentiate between the two enantiomers during metabolic processes such as N-demethylation can provide fundamental insights into enzyme selectivity. wikipedia.org
Development of Analytical Methods : The need to separate and quantify doxylamine enantiomers drives the development of new and improved chiral separation and analysis techniques, contributing to the broader field of analytical chemistry. wikipedia.orgresearchgate.net
In this context, (S)-Doxylamine is not just a subject of study in itself, but a tool for probing the fundamental principles of chirality that are central to chemistry, biology, and materials science. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-Doxylamine with high enantiomeric purity, and how is stereochemical integrity validated?
- Methodology : Enantioselective synthesis typically employs chiral catalysts or resolving agents. Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (≥98% purity). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity. For impurities (e.g., nitrosamines), LC-MS/MS with stable isotope-labeled internal standards is recommended .
- Key Data : (S)-Doxylamine’s CAS registry number (562-10-7) and molecular formula (C₁₇H₂₂N₂O·C₄H₆O₄) are critical for database searches .
Q. How do physicochemical properties of (S)-Doxylamine influence its pharmacokinetic (PK) profile in preclinical models?
- Methodology : Solubility (water, ethanol, chloroform) and partition coefficient (logP) should be measured via shake-flask or HPLC methods. PK studies in rodents require plasma sampling at intervals, analyzed via LC-MS to determine half-life, volume of distribution, and clearance. Compare results against racemic doxylamine to assess enantiomer-specific differences .
- Contradictions : Animal studies report carcinogenicity in high doses, but human data remain inconclusive .
Q. What analytical methods are recommended for quantifying (S)-Doxylamine in biological matrices?
- Methodology : Solid-phase extraction (SPE) followed by LC-MS/MS with deuterated internal standards (e.g., d₃-doxylamine) ensures precision. Validate methods per ICH guidelines, including sensitivity (LOQ ≤1 ng/mL) and matrix effects .
Advanced Research Questions
Q. How can conflicting clinical trial data on (S)-Doxylamine’s efficacy in nausea/vomiting of pregnancy (NVP) be reconciled?
- Case Study : The 1975 "8-way" RCT reported efficacy but had high dropout rates (31%) and data integrity issues (e.g., unblinding risks). Re-analyze raw data using modern intention-to-treat (ITT) principles and adjust for missing data via multiple imputation. Compare against newer trials (e.g., Study 160286) with robust PK/PD bridging .
- Recommendations : Design adaptive trials with pre-specified endpoints (e.g., patient-reported symptom diaries) and independent data monitoring .
Q. What strategies mitigate anticholinergic side effects in long-term (S)-Doxylamine use without compromising therapeutic efficacy?
- Experimental Design : Conduct receptor-binding assays (H₁ vs. muscarinic receptors) to identify enantiomer-specific affinity. Use molecular docking simulations to guide structural modifications. In vivo models (e.g., thermoregulation assays in mice) quantify sedation vs. antihistamine activity .
- Data Gap : Human pharmacodynamic data on (S)-Doxylamine’s anticholinergic burden are lacking .
Q. How do nitrosamine impurities (e.g., N-Nitroso N-desmethyl Doxylamine) form during synthesis, and what analytical controls are mandatory for regulatory compliance?
- Methodology : Accelerated stability studies (40°C/75% RH) with LC-HRMS identify degradation pathways. Quantify nitrosamines via EPA Method 521.1. Implement QbD (Quality by Design) in manufacturing to limit precursors (e.g., dimethylamine) .
- Regulatory Context : EMA requires nitrosamine limits ≤18 ng/day; FDA mandates ICH M7(R2) risk assessments .
Q. What are the ethical and methodological considerations for enrolling pregnant populations in (S)-Doxylamine trials?
- Guidelines : Follow ICMJE and FDA Pregnancy Labeling Rule (2014). Use PK bridging studies (e.g., Study 02163) to extrapolate safety data from non-pregnant cohorts. Include independent ethics committees to monitor adverse events (e.g., drowsiness, hyperthermia) .
- Controversy : Cochrane reviews cite insufficient evidence for efficacy, necessitating transparent data sharing .
Data Contradiction and Meta-Analysis
Q. Why do animal carcinogenicity findings for (S)-Doxylamine lack correlation in human studies?
- Analysis : Rodent bioassays use supra-therapeutic doses (e.g., 100x human exposure). Re-evaluate via physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences (e.g., CYP2D6 polymorphisms). Cross-reference with epidemiological databases (e.g., SEER) for long-term human safety .
Q. How should researchers address rebound insomnia and dependence risks in preclinical models of (S)-Doxylamine?
- Methods : Chronic dosing in zebrafish or rodent withdrawal models (e.g., elevated plus maze). Measure GABA-A receptor expression via qPCR. Compare against zolpidem as a positive control .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
